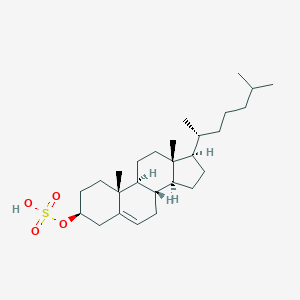

Cholesterol sulfate

概要

説明

準備方法

合成経路と反応条件: コレステロール硫酸は、ピリジンまたはジクロロメタンなどの有機溶媒中で、三酸化硫黄-ピリジン錯体またはクロロスルホン酸を用いてコレステロールを硫酸化することによって合成できます . 反応は通常室温で行われ、過剰な硫酸化や生成物の分解を防ぐために反応条件を注意深く制御する必要があります。

工業生産方法: コレステロール硫酸の工業生産には、スルホトランスフェラーゼを用いたコレステロールの酵素的硫酸化が含まれます。この方法は、その特異性と効率のために好まれます。 この目的には、酵素SULT2B1bが一般的に使用され、反応は生理的pHと温度で水性媒体中で行われます .

3. 化学反応解析

反応の種類: コレステロール硫酸は、酸化、還元、置換などのさまざまな化学反応を起こします。 注目すべき反応の1つは、リーバーマン-バーチャード反応です。この反応では、コレステロール硫酸は硫酸、無水酢酸、酢酸と反応して青色の生成物を形成します .

一般的な試薬と条件:

酸化: コレステロール硫酸は、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化できます。

還元: コレステロール硫酸の還元は、水素化リチウムアルミニウムなどの還元剤を用いて達成できます。

置換: 置換反応は、アミンやアルコールなどの求核剤を用いて、硫酸基を他の官能基に置換する反応です。

主な生成物: これらの反応から生成される主な生成物には、酸化誘導体、コレステロールの還元形態、さまざまな置換コレステロール化合物などがあります .

4. 科学研究への応用

コレステロール硫酸は、科学研究において幅広い応用範囲を持っています。

化学: 硫酸化反応と脱硫酸化反応を研究するためのモデル化合物として使用されます。

生物学: コレステロール硫酸は、細胞膜の構造と機能に役割を果たし、ケラチノサイトの分化と表皮バリアの形成の調節に関与しています.

医学: X連鎖性魚鱗癬、アルツハイマー病、特定のがんなど、さまざまな疾患との関連性が示されています.

産業: コレステロール硫酸は、その皮膚コンディショニング特性のために、化粧品やパーソナルケア製品の処方に使用されています.

化学反応の分析

Types of Reactions: Cholesterol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the Liebermann–Burchard reaction, where this compound reacts with sulfuric acid, acetic anhydride, and acetic acid to form a blue-colored product .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of the sulfate group with other functional groups using nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of cholesterol, and various substituted cholesterol compounds .

科学的研究の応用

Role in Epidermal Function

Cholesterol sulfate is integral to the structure and function of the epidermis. It participates in the This compound cycle , which regulates epidermal differentiation, barrier function, and desquamation. Recent studies have shown that this compound enhances the expression of key proteins involved in keratinocyte differentiation, such as filaggrin and involucrin . For instance, research indicates that this compound stimulates the expression of RORα , a transcription factor that further promotes keratinocyte differentiation .

Table 1: Impact of this compound on Keratinocyte Differentiation

Therapeutic Applications in Inflammatory Diseases

This compound has shown promise in alleviating conditions such as ulcerative colitis . A study demonstrated that dietary supplementation with this compound significantly improved symptoms in mouse models of colitis by promoting cholesterol biosynthesis and enhancing the mucosal barrier . The mechanism involves this compound binding to the Niemann-Pick type C2 protein, activating pathways that facilitate cholesterol biosynthesis in colonic epithelial cells.

Case Study: Ulcerative Colitis

- Model: Mice treated with dextran sulfate sodium (DSS) to induce colitis.

- Intervention: Supplementation with this compound.

- Outcome: Significant alleviation of clinical signs compared to controls receiving cholesterol alone .

Regulation of Cellular Signaling Pathways

This compound plays a critical role in regulating several cellular signaling pathways. It has been observed to inhibit osteoclast differentiation via the AMPK-Sirt1-NF-κB pathway, which is crucial for bone metabolism . Additionally, it limits neutrophil recruitment during inflammation by inhibiting specific activators like DOCK2 .

Table 2: this compound's Role in Cellular Signaling

| Pathway | Effect | References |

|---|---|---|

| AMPK-Sirt1-NF-κB | Inhibits osteoclastogenesis | |

| Neutrophil recruitment | Reduces inflammation |

Physiological Functions

This compound is quantitatively significant in human plasma and plays multiple physiological roles:

作用機序

コレステロール硫酸は、いくつかのメカニズムを通じてその効果を発揮します。

類似化合物との比較

コレステロール硫酸は、その特定の生理学的役割と調節機能のために、ステロール硫酸の中でユニークな存在です。類似化合物には以下が含まれます。

デヒドロエピアンドロステロン硫酸(DHEA硫酸): ヒト血漿中に豊富に含まれる別のステロイド硫酸ですが、起源と代謝経路が異なります.

オキシステロール硫酸: これらの化合物は、脂質代謝、炎症、細胞生存に関与していますが、特定の機能と調節メカニズムが異なります.

コレステロール硫酸は、幅広い生理学的プロセスに関与し、潜在的な治療的用途があることから際立っています。

生物活性

Cholesterol sulfate (CS) is a significant sterol sulfate found in human plasma and various tissues, playing critical roles in cellular functions and physiological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and implications for health and disease.

Overview of this compound

This compound is a sulfated derivative of cholesterol, predominantly present in human plasma at concentrations ranging from 135 to 260 μg/ml. It is synthesized in various tissues, including the liver, adrenal glands, and skin, and serves multiple biological functions such as stabilizing cell membranes, regulating cholesterol metabolism, and facilitating cell signaling pathways .

This compound exerts its biological effects through several mechanisms:

- Cell Membrane Stabilization : CS contributes to the structural integrity of cell membranes, protecting erythrocytes from osmotic lysis and influencing sperm capacitation .

- Signal Transduction : It regulates protein kinase C isoforms and modulates phosphatidylinositol 3-kinase activity, thereby participating in various signaling pathways essential for cellular functions .

- Neuroprotective Effects : Recent studies indicate that CS may protect neurons from oxidative stress by activating the Akt/Bcl-2 signaling pathway, enhancing mitochondrial function, and reducing reactive oxygen species production .

Biological Activities and Health Implications

This compound has been implicated in several key biological activities:

- Neuroprotection : Research shows that CS can attenuate glutamate-induced cell death in neuronal cell lines by improving mitochondrial health and energy metabolism. It enhances ATP production and glycogen storage in astrocytes, suggesting potential therapeutic roles in neurodegenerative diseases .

- Cancer Biology : Elevated levels of CS have been observed in certain cancers, such as colon cancer. It appears to play a role in tumor progression by modulating lipid metabolism and cellular signaling pathways .

- Gut Health : CS has been shown to promote cholesterol biosynthesis in intestinal epithelial cells. Dietary supplementation with CS alleviates symptoms of ulcerative colitis in animal models by enhancing mucosal barrier function and promoting epithelial repair mechanisms .

Case Studies

- Neuroprotective Effects :

- Cancer Research :

- Ulcerative Colitis :

Comparative Data on this compound's Biological Functions

特性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O4S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30)/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYOQNUELFTYRT-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401016822 | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1256-86-6 | |

| Record name | Cholesterol sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001256866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesterol sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01990 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cholesteryl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401016822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU576NT9O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cholesterol sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。